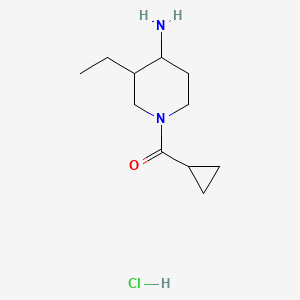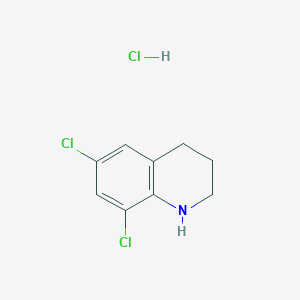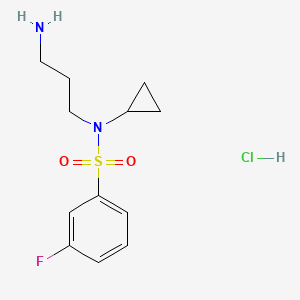![molecular formula C13H22ClN3O B1376645 2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride CAS No. 1423023-82-8](/img/structure/B1376645.png)
2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride
Vue d'ensemble
Description
2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride (2-AHEH) is an organic compound with a variety of uses in scientific research. It is a derivative of the amino acid arginine and is used in the synthesis of peptides, proteins, and other compounds. 2-AHEH is also used as a reagent in organic synthesis, as a buffer in biochemical assays, and as a stabilizer in cell cultures. This compound has a wide range of applications, including in the study of signal transduction pathways, enzyme kinetics, and drug metabolism.
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
- Synthesis processes involving derivatives of 2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride have been explored, demonstrating potential in the development of anticancer agents. For example, derivatives of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been synthesized, showing significant effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).
Antimicrobial Activity
- New pyridine derivatives have been synthesized, incorporating 2-amino substituted benzothiazoles and exhibiting notable antibacterial and antifungal activities. These compounds demonstrate the versatility of pyridine derivatives in creating effective antimicrobial agents (Patel & Agravat, 2007).
Fluorescence and Antibacterial Properties
- Research has shown that derivatives of this compound can exhibit fluorescence properties. Additionally, some compounds synthesized from this chemical have displayed considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Vasodilatory Properties
- N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters synthesized from this compound have shown significant vasodilatory properties in vitro. This application is crucial in the development of new therapeutic compounds for cardiovascular diseases (Girgis, Kalmouch, & Ellithey, 2006).
Application in Organic Chemistry and Catalysis
- The compound has been utilized in the synthesis of diverse organic compounds and as a catalyst in various chemical reactions. These include the formation of 3-aminoynones and the addition to pyridines and quinolines, yielding significant yields and regioselectivity (Zhang, Cook, Liu, & Wolf, 2014).
Synthesis of N-substituted α-Amino Acid Derivatives
- Innovative N-substituted α-amino acid derivatives containing a hexahydropyrimidine moiety have been synthesized through a Mannich reaction, exhibiting cytotoxic activities against various human cancer cells (Latypova et al., 2017).
Propriétés
IUPAC Name |
2-amino-N-(1-pyridin-3-ylethyl)hexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-4-7-12(14)13(17)16-10(2)11-6-5-8-15-9-11;/h5-6,8-10,12H,3-4,7,14H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOIBCVWHUKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C1=CN=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)
![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)
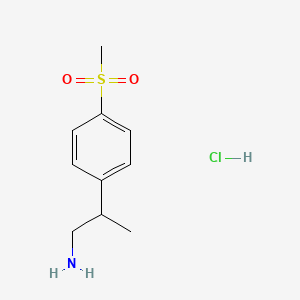
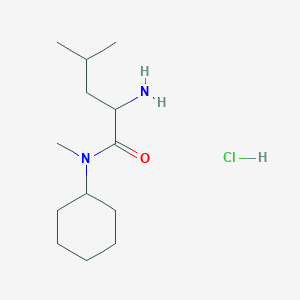
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1376569.png)
![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)
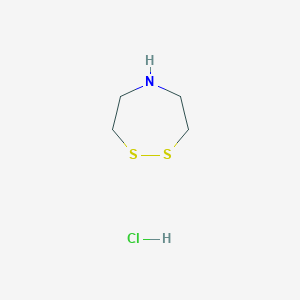
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)
